molecular formula C16H15F3N6O4 B13052920 (E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide

(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide

Cat. No.: B13052920
M. Wt: 412.32 g/mol
InChI Key: XJGAYCKIMSABQY-OIEABDAFSA-N
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Description

(E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes nitrophenyl, trifluoro, and hydrazinecarbonyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of (E)-3-(2-nitrophenyl)acrylaldehyde . This intermediate is then subjected to further reactions involving hydrazine derivatives and trifluoroacetyl compounds under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinecarbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .

Scientific Research Applications

(E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of protein kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(2-nitrophenyl)-1-{N’-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide is unique due to its combination of nitrophenyl, trifluoro, and hydrazinecarbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15F3N6O4

Molecular Weight

412.32 g/mol

IUPAC Name

(1E)-N-(2-nitroanilino)-3-oxo-3-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]propanimidoyl cyanide

InChI

InChI=1S/C16H15F3N6O4/c1-2-10(7-14(26)16(17,18)19)21-24-15(27)8-11(9-20)22-23-12-5-3-4-6-13(12)25(28)29/h3-6,23H,2,7-8H2,1H3,(H,24,27)/b21-10+,22-11+

InChI Key

XJGAYCKIMSABQY-OIEABDAFSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C#N)/CC(=O)C(F)(F)F

Canonical SMILES

CCC(=NNC(=O)CC(=NNC1=CC=CC=C1[N+](=O)[O-])C#N)CC(=O)C(F)(F)F

Origin of Product

United States

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